(S)-2-amino-1-(3-chlorophenyl)ethanol
Overview
Description
(S)-2-amino-1-(3-chlorophenyl)ethanol, also known as chlorphenamine, is a drug used to treat a variety of medical conditions including allergies, hay fever, and asthma. It is a type of antihistamine and is classified as a first-generation H1-receptor antagonist. Chlorphenamine acts by blocking the action of histamine, which is a chemical released by the body in response to allergens, and thus prevents the symptoms of allergies. It is available in various forms such as tablets, syrup, and injections and is typically taken 1-4 times a day.
Scientific Research Applications
Pharmaceutical Intermediates :
- (R)-2-Chloro-1-(3-chlorophenyl)ethanol is used as a key pharmaceutical intermediate in synthesizing β-adrenoceptor receptor (β-AR) agonists. The asymmetric reduction of its ketone form to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol with high yield and enantiomeric excess (ee) is crucial (Ni, Zhang, & Sun, 2012).
- (S)-1-(2-chlorophenyl)ethanol is another key intermediate, notably used in the synthesis of L-cloprenaline, a compound for relieving asthma symptoms. Its efficient synthesis with high enantiomeric excess is studied using the submerged culture of Alternaria alternata isolates (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Biochemical Research :
- Studies have been conducted on the preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor of β3-adrenergic receptor agonists, using enzymatic catalysis with high enantioselectivity and yield. This research is critical for the development of more efficient and eco-friendly synthesis methods for pharmaceuticals (Xia, Lin, & Chen, 2012).
Cancer Research :
- The compound (S)-1-(2-chlorophenyl)ethanol is identified as a crucial chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. Research on scaling up its bioproduction and optimizing the process for economic efficiency has been conducted to support its use in large-scale drug manufacturing (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
Enzyme Research :
- Enzymes like ketoreductases play a significant role in the asymmetric reduction of ketones to produce chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)ethanol. Studies on the purification, cloning, and optimization of these enzymes contribute to the understanding of biocatalysis and its application in pharmaceutical synthesis (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).
Biocatalysis :
- Research on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor, has been conducted. The study focuses on identifying and optimizing ketoreductases for the efficient production of this intermediate with high specificity and yield (Zhao, Liu, Pei, Guo, & Wu, 2017).
Properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431816 | |
Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168112-89-8 | |
Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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